molecular formula C15H26N4O5 B1336717 H-Pro-leu-gly-gly-OH CAS No. 75188-89-5

H-Pro-leu-gly-gly-OH

Cat. No.: B1336717
CAS No.: 75188-89-5
M. Wt: 342.39 g/mol
InChI Key: IYZOXDNRXYWQCI-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-leu-gly-gly-OH is a tetrapeptide composed of the amino acids proline, leucine, glycine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this compound are often studied for their structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-leu-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

In LPPS, the peptide is synthesized in solution, which allows for the use of different protecting groups and reaction conditions. This method can be advantageous for synthesizing longer peptides or those with complex sequences .

Industrial Production Methods

Industrial production of peptides like this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

H-Pro-leu-gly-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can yield hydroxyproline, while substitution reactions can result in peptides with altered sequences and properties .

Mechanism of Action

The mechanism of action of H-Pro-leu-gly-gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to exert their effects. For example, they may bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by occupying the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-leu-gly-gly-OH is unique due to its specific sequence and the presence of proline and leucine, which confer distinct structural and functional properties. The combination of these amino acids can influence the peptide’s stability, solubility, and interactions with other molecules .

Properties

IUPAC Name

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZOXDNRXYWQCI-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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